

# comparing the cryoprotective effects of dextran with other cryoprotectants

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## Compound of Interest

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## Dextran as a Cryoprotective Agent: A Comparative Guide

For researchers, scientists, and drug development professionals, selecting the optimal cryoprotectant is a critical step in ensuring the viability and functionality of valuable cell lines and biological samples. This guide provides a detailed comparison of the cryoprotective effects of **dextran** with other commonly used cryoprotectants such as dimethyl sulfoxide (DMSO), glycerol, and trehalose. The information presented is supported by experimental data to aid in making informed decisions for your cryopreservation protocols.

**Dextran**, a branched-chain polysaccharide, functions as a non-penetrating cryoprotectant, offering protection externally to the cell membrane. Its mechanism primarily involves vitrification of the extracellular solution at low temperatures, which prevents the formation of damaging ice crystals.<sup>[1]</sup> This contrasts with penetrating cryoprotectants like DMSO and glycerol, which cross the cell membrane to protect intracellular components.

## Quantitative Comparison of Cryoprotective Effects

The following tables summarize the performance of **dextran** in comparison to other cryoprotectants across various cell types, based on post-thaw viability and recovery rates.

Table 1: Cryopreservation of Human Red Blood Cells (RBCs)

Cryoprotectant	Concentration	Post-Thaw Recovery/Viability	Reference
Dextran (40 kDa)	30% (w/v)	90% Recovery	<a href="#">[2]</a>
Glycerol	35.5% (w/v)	92% Recovery	<a href="#">[2]</a>
Polyvinylpyrrolidone (PVP)	-	85 ± 6% Recovery	<a href="#">[3]</a>
Sucrose/Dextrose	-	56 ± 11% Recovery	<a href="#">[3]</a>

Table 2: Cryopreservation of Human Mesenchymal Stromal Cells (MSCs)

Cryoprotectant Combination	Post-Thaw Viability	Reference
3% Trehalose + 5% Dextran 40 in Lactated Ringer's (LR) + 10% Propylene Glycol	Significantly higher than LR alone	<a href="#">[4]</a>
10% DMSO	80% to 100%	<a href="#">[5]</a>
5% DMSO + 5% Polyethylene Glycol (PEG) + 2% BSA	Comparable to 10% DMSO	<a href="#">[5]</a>
LR-3T-5D + 10% Me2SO	Effective for viability and recovery	<a href="#">[6]</a>
LR-3T-5D + 5% Me2SO	Comparable to 10% Me2SO	<a href="#">[6]</a>

Table 3: Cryopreservation of Spermatozoa

Cryoprotectant/Combination (Rabbit)	Post-Thaw Acrosome Integrity	Reference
10.7% Me2SO + 2.9% Acetamide + 5% or 10% Dextran	Markedly greater than without dextran	[7]
8.9% Me2SO + 2.9% Acetamide + 5% or 10% Dextran	Markedly greater than without dextran	[7]
Cryoprotectant/Combination (Broiler Breeder)	Post-Thaw Motility & Live Sperm	Reference
8.2% Dextran (10 or 20 kDa) + 9% DMA	Extremely low	[8][9]

## Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

### Cryopreservation of Human Red Blood Cells (RBCs) with Dextran

This protocol is adapted from a study comparing non-permeating cryoprotectants.[2]

- Preparation of Cryoprotectant Solution: Prepare a 30% (w/v) solution of **Dextran** (40 kDa) in a suitable buffer (e.g., phosphate-buffered saline).
- Cell Preparation: Isolate RBCs from whole blood and wash them three times with 0.9% saline solution to remove plasma and buffy coat.[10]
- Incubation: Mix the washed RBCs with the **dextran** solution. The ratio of cell suspension to cryoprotectant solution should be optimized for the specific cell concentration.
- Freezing: Aliquot the cell suspension into cryovials. The vials are then frozen in liquid nitrogen. A controlled-rate freezer is recommended to achieve a cooling rate of

approximately  $-1^{\circ}\text{C}/\text{minute}$ .[\[10\]](#)

- Thawing: Thaw the cryovials rapidly in a  $37^{\circ}\text{C}$  water bath.[\[10\]](#)
- Post-Thaw Washing: To remove the cryoprotectant, a stepwise washing procedure is employed. This involves sequential additions of solutions with decreasing osmolarity to prevent osmotic shock. For example, a series of washes with decreasing concentrations of saline can be used.[\[10\]](#)
- Viability Assessment: Assess RBC recovery by measuring the percentage of intact cells post-thaw. This can be done by quantifying hemoglobin release (hemolysis).

## Cryopreservation of Human Mesenchymal Stromal Cells (MSCs) with a Dextran-Containing Solution

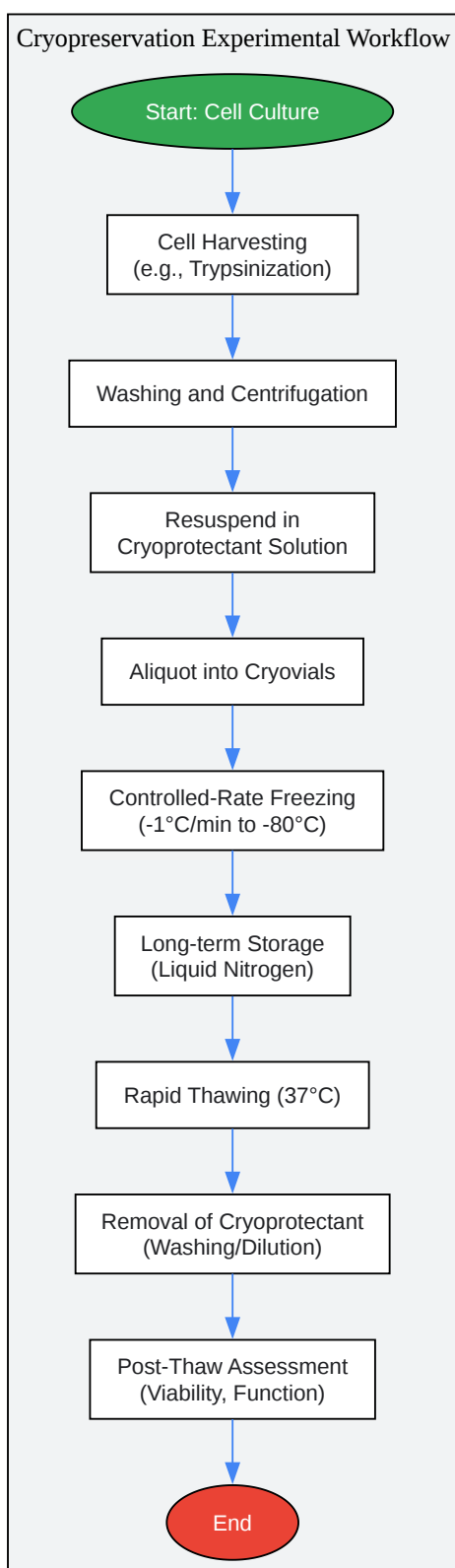
This protocol is based on a study evaluating a DMSO-free cryopreservation solution.[\[4\]](#)[\[6\]](#)

- Preparation of Cryopreservation Medium: Prepare a base solution of Lactated Ringer's (LR) solution supplemented with 3% trehalose and 5% **dextran** 40 (LR-3T-5D). Add a penetrating cryoprotectant such as 10% propylene glycol (PG) or 5-10% dimethyl sulfoxide (Me2SO).
- Cell Harvesting: Harvest MSCs during the logarithmic growth phase. Detach the cells using trypsin-EDTA and centrifuge to form a cell pellet.
- Resuspension: Resuspend the cell pellet in the prepared cryopreservation medium at a concentration of  $1 \times 10^6$  to  $5 \times 10^6$  cells/mL.
- Freezing: Dispense the cell suspension into cryovials. Use a controlled-rate freezer to cool the vials at a rate of  $-1^{\circ}\text{C}/\text{minute}$  down to  $-80^{\circ}\text{C}$ . For long-term storage, transfer the vials to liquid nitrogen.
- Thawing: Thaw the vials quickly in a  $37^{\circ}\text{C}$  water bath.
- Post-Thaw Dilution and Washing: Slowly dilute the thawed cell suspension with culture medium to reduce the concentration of the cryoprotectant. Centrifuge the cells and resuspend them in fresh culture medium.

- **Viability and Functional Assays:** Determine cell viability using methods such as trypan blue exclusion or a LIVE/DEAD assay. Assess cell functionality through proliferation assays and differentiation capacity into adipogenic, osteogenic, and chondrogenic lineages.

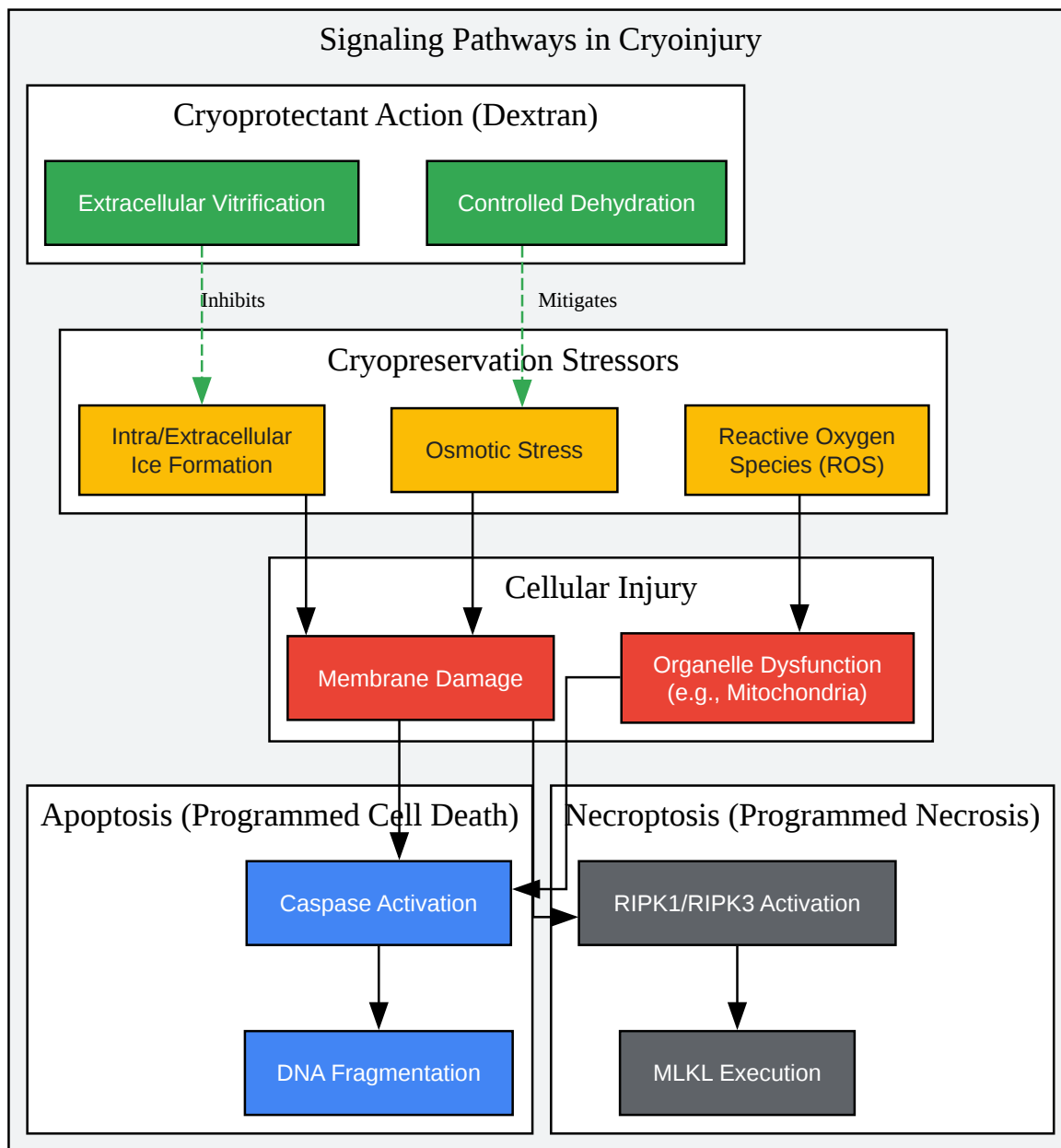
## Visualizing Cryoinjury and Cryoprotection

The following diagrams illustrate the experimental workflow for cryopreservation and the signaling pathways involved in cryoinjury.



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Caption: A typical experimental workflow for cell cryopreservation.



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## References

- 1. dextran.com [dextran.com]
- 2. In vitro study of the protective effect of trehalose and dextran during freezing of human red blood cells in liquid nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Red blood cell preservation by droplet freezing with polyvinyl pyrrolidone or sucrose/dextrose and by bulk freezing with glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide-free cryopreservation solution containing trehalose, dextran 40, and propylene glycol for therapy wi... [ouci.dntb.gov.ua]
- 5. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-free solution containing trehalose and dextran 40 for cryopreservation of human adipose tissue-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of dextran for rabbit sperm cryopreservation: Effect on frozen-thawed rabbit sperm quality variables and reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. media.path.org [media.path.org]
- To cite this document: BenchChem. [comparing the cryoprotective effects of dextran with other cryoprotectants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179266#comparing-the-cryoprotective-effects-of-dextran-with-other-cryoprotectants]

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